
2-dodecyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole ring substituted with a dodecyl group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with dodecanoic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Dodecyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products depend on the type of reaction. For instance, oxidation yields N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring, enhancing its chemical diversity.
Scientific Research Applications
2-Dodecyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in developing antibacterial and antifungal agents.
Medicine: Research has shown potential anticancer activity, particularly against certain types of cancer cells.
Industry: It is used in the formulation of corrosion inhibitors and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of 2-dodecyl-1H-benzimidazole varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: The compound interferes with cellular processes such as DNA replication and protein synthesis, inducing apoptosis in cancer cells.
Corrosion Inhibition: It forms a protective film on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
2-Dodecyl-1H-benzimidazole can be compared with other benzimidazole derivatives:
2-Phenyl-1H-benzimidazole: Known for its anticancer properties, but lacks the long alkyl chain that enhances the amphiphilic nature of this compound.
2-Methyl-1H-benzimidazole: Commonly used in pharmaceuticals, but does not exhibit the same level of surface activity as this compound.
2-Decyl-1H-benzimidazole: Similar in structure but with a shorter alkyl chain, affecting its solubility and surface activity.
The unique long dodecyl chain in this compound provides it with distinct amphiphilic properties, making it particularly useful in applications requiring surface activity, such as in corrosion inhibition and as surfactants.
Properties
CAS No. |
13060-28-1 |
|---|---|
Molecular Formula |
C19H30N2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2-dodecyl-1H-benzimidazole |
InChI |
InChI=1S/C19H30N2/c1-2-3-4-5-6-7-8-9-10-11-16-19-20-17-14-12-13-15-18(17)21-19/h12-15H,2-11,16H2,1H3,(H,20,21) |
InChI Key |
QGFGLYOMJKJZIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


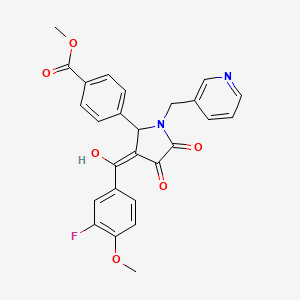
![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

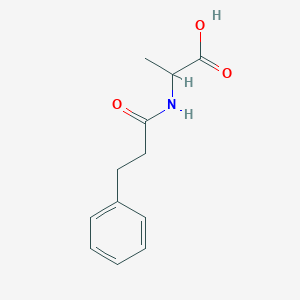



![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
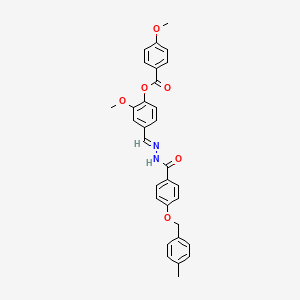
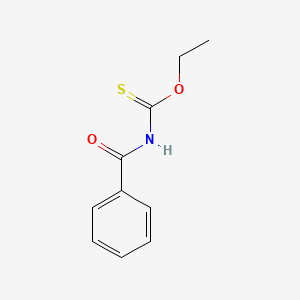
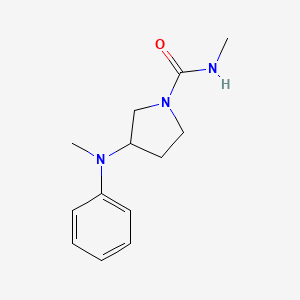
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)
